2-Chloro-1,3-propanediol (2-MCPD) is a chlorinated organic compound often found as a contaminant in various food products. It is classified as a chloropropanol due to its structure consisting of a three-carbon chain with a chlorine atom and two hydroxyl groups attached. 2-MCPD is primarily considered a food processing contaminant, forming during high-temperature refining processes of fats and oils. [, ] This compound has been a subject of significant research interest due to its potential health risks. []
2-Chloro-1,3-propanediol is classified as an organic halide and falls under the category of chloropropanediols. Its chemical formula is C₃H₇ClO₂, and it is structurally related to other chlorinated compounds such as 3-chloro-1,2-propanediol. The compound can be synthesized through various chemical processes, often involving chlorination reactions of glycerol or related compounds.
The synthesis of 2-chloro-1,3-propanediol can be achieved through several methods:
The molecular structure of 2-chloro-1,3-propanediol consists of a three-carbon chain with hydroxyl groups (-OH) at the first and third positions and a chlorine atom at the second position. The structural formula can be represented as:
The presence of chlorine in the molecule affects its reactivity and solubility properties compared to its non-chlorinated counterparts.
2-Chloro-1,3-propanediol participates in various chemical reactions:
These reactions are influenced by factors such as temperature, pH, and the presence of catalysts.
The mechanism of action for 2-chloro-1,3-propanediol primarily revolves around its reactivity due to the chlorine substituent. In biological systems, it may act as a reactive intermediate that can modify proteins or nucleic acids, leading to potential toxicological effects.
Research indicates that exposure to this compound may lead to reproductive toxicity and kidney damage . The mechanism involves interactions with cellular components that disrupt normal metabolic pathways.
The physical and chemical properties of 2-chloro-1,3-propanediol include:
These properties influence its behavior in industrial applications and environmental contexts.
2-Chloro-1,3-propanediol has several applications across different fields:
2-Chloro-1,3-propanediol was first identified as a contaminant in hydrolyzed vegetable proteins (HVPs) during the 1970s. Traditional hydrochloric acid hydrolysis of defatted vegetable proteins was found to produce this compound alongside other chloropropanols such as 3-chloro-1,2-propanediol (3-MCPD). The discovery emerged from analytical investigations into the undesirable taste and potential toxicity of acid-HVPs. Initial studies by the Joint Food and Agriculture Organization/World Health Organization (FAO/WHO) Expert Committee on Food Additives (JECFA) highlighted its occurrence in soy sauces and related products, prompting research into its formation mechanisms and control strategies. Early analytical methods were limited in sensitivity, but advances in gas chromatography-mass spectrometry (GC-MS) in the 1980s–1990s enabled precise quantification, confirming its widespread presence in heat-processed foods containing lipid precursors. Velíšek et al. (1980) provided foundational evidence of its natural occurrence in protein hydrolysates, cementing its status as a food processing contaminant requiring regulatory attention [7].
2-Chloro-1,3-propanediol (CAS Registry Number: 497-04-1) is classified as a chlorohydrin due to its structure comprising a glycerol backbone with a chlorine atom substituting the hydroxyl group at the secondary carbon. Its systematic IUPAC name is 2-chloropropane-1,3-diol, though it is historically termed β-chlorohydrin or glycerol 2-chlorohydrin. The molecular formula is C₃H₇ClO₂, with a molar mass of 110.54 g/mol. Structurally, it consists of a central chiral carbon (C2) bonded to chlorine, with primary alcohol groups at the C1 and C3 positions. This arrangement allows for stereoisomerism, though the compound is typically studied as a racemic mixture. Key physicochemical properties include:
Table 1: Physicochemical Properties of 2-Chloro-1,3-Propanediol
Property | Value | Measurement Conditions |
---|---|---|
Boiling Point | 213–214°C | At 760 mmHg |
Density | 1.321 g/cm³ | At 20°C |
Refractive Index | 1.480–1.485 | At 20°C |
Log P (Octanol-Water Partition Coefficient) | –0.75 | Experimental |
Water Solubility | Highly miscible | At 25°C |
The chlorine substitution at C2 creates an electrophilic center, making the compound reactive in nucleophilic substitution reactions. Hydrogen bonding between the hydroxyl groups influences its solubility in polar solvents like water and ethanol [3] [6] [7].
2-Chloro-1,3-propanediol is primarily recognized as an unintended byproduct in food processing, though it also serves as a reference standard in analytical chemistry. Its formation occurs during:
Table 2: Occurrence of 2-Chloro-1,3-Propanediol in Industrial Contexts
Source | Typical Concentration Range | Key Formation Pathway |
---|---|---|
Soy Sauce | 0.01–3.5 mg/kg | Acid hydrolysis of defatted soy |
Infant Formula | Trace–0.2 mg/kg | Lipid ester degradation during refining |
Malt-Based Products | <0.1 mg/kg | Thermal processing of cereals |
Environmental monitoring studies detect trace levels in wastewater from food manufacturing facilities, though its high water solubility limits bioaccumulation. The compound’s role as a metabolite of dichloropropanols (e.g., 1,3-dichloro-2-propanol) further underscores its significance in toxicological research. Regulatory bodies like the European Food Safety Authority (EFSA) monitor its presence in foods due to structural similarities to carcinogenic chloropropanols, though it remains less studied than 3-MCPD [1] [6] [7].
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